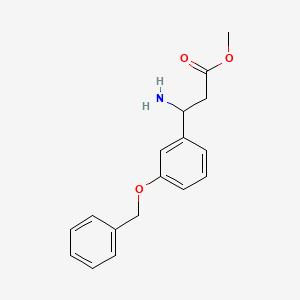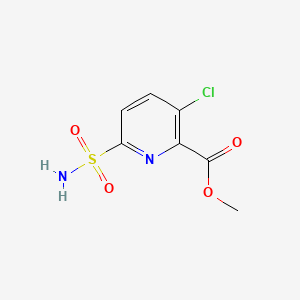
Methyl 3-chloro-6-sulfamoylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-6-sulfamoylpicolinate is a chemical compound with the molecular formula C7H7ClN2O4S It is a derivative of picolinic acid and contains both chloro and sulfamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-sulfamoylpicolinate typically involves the chlorination of picolinic acid derivatives followed by the introduction of the sulfamoyl group. One common method involves the reaction of 3-chloropicolinic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Methyl 3-chloro-6-sulfamoylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-amino-6-sulfamoylpicolinate or 3-thio-6-sulfamoylpicolinate can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.
Hydrolysis Products: Hydrolysis yields 3-chloro-6-sulfamoylpicolinic acid.
科学的研究の応用
Methyl 3-chloro-6-sulfamoylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of herbicides and other agrochemicals.
作用機序
The mechanism of action of Methyl 3-chloro-6-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 6-chloro-3-sulfamoylpicolinate
- 3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline
- 3-Chloro-6-pyrazolyl-2-picolinic acids
Uniqueness
Methyl 3-chloro-6-sulfamoylpicolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for targeted interactions in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C7H7ClN2O4S |
|---|---|
分子量 |
250.66 g/mol |
IUPAC名 |
methyl 3-chloro-6-sulfamoylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3,(H2,9,12,13) |
InChIキー |
PLXPDYRLBQDCHA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=N1)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


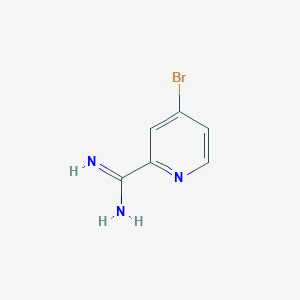
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)
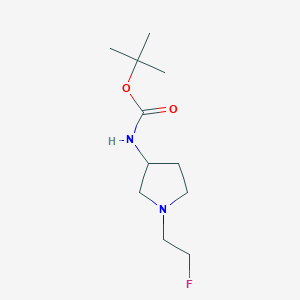
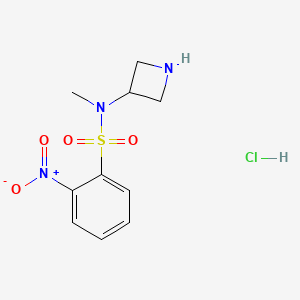

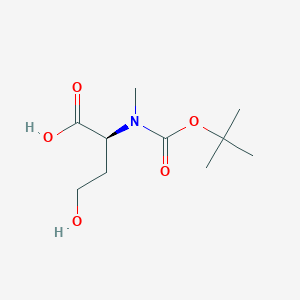
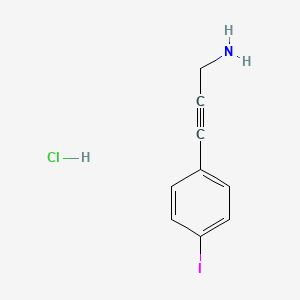
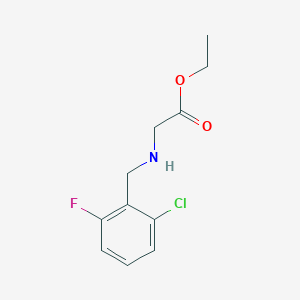
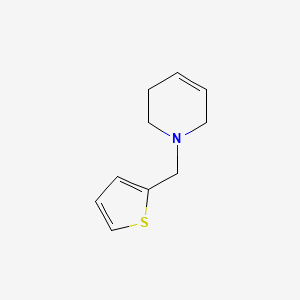
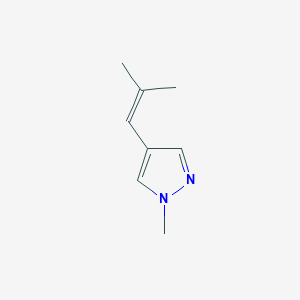
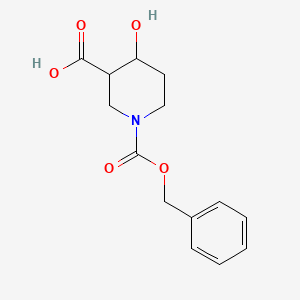
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
